7-Iodo-8-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
7-iodo-8-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 |
InChI Key |
CTZZOLIIRNGXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)I |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 7 Iodo 8 Methylquinoline
Reaction Pathway Analysis in Quinoline (B57606) Scaffold Formation
The synthesis of the quinoline scaffold, the foundational structure of 7-Iodo-8-methylquinoline, is a critical process governed by specific reaction mechanisms that dictate the final arrangement of atoms.
Elucidation of Regioselectivity and Isomer Distribution
The Skraup reaction is a classic method for synthesizing quinolines. When using m-toluidine (B57737) as a starting material to produce the 8-methylquinoline (B175542) core, the reaction's regioselectivity becomes a key point of investigation. It is expected that the presence of the methyl group, a strong ortho-para directing group, would predominantly lead to the formation of 7-methylquinoline (B44030).
However, detailed studies involving 1H NMR and GC-MS have shown that while 7-methylquinoline is the major product, a minor product, 5-methylquinoline (B1294701), is also formed. brieflands.com The formation of these two isomers can be explained by the cyclization step of the Skraup mechanism. The reaction proceeds through the formation of a β-arylaminocarboxaldehyde intermediate (or a related Schiff base), which then cyclizes. The cyclization can occur on either side of the amino group on the aniline (B41778) ring, leading to the two different isomers. brieflands.com
Research has quantified the product distribution from the Skraup reaction of m-toluidine, revealing a distinct preference for the 7-methyl isomer.
| Product Isomer | Formation Ratio | Analytical Method |
| 7-Methylquinoline | 2 | 1H NMR, GC-MS brieflands.com |
| 5-Methylquinoline | 1 | 1H NMR, GC-MS brieflands.com |
This observed ratio underscores the electronic influence of the methyl group, which directs the electrophilic cyclization, but also highlights that this control is not absolute, resulting in a mixture of isomers. brieflands.com
Mechanistic Studies of Iodination Reactions on the Quinoline Nucleus
Introducing an iodine atom at the C7 position of the 8-methylquinoline ring is a targeted transformation that can proceed through different mechanistic pathways, depending on the reagents and conditions employed.
Examination of Electrophilic and Radical Iodination Mechanisms
The iodination of quinoline derivatives is often achieved through electrophilic aromatic substitution. For the closely related compound, 8-hydroxyquinoline (B1678124), kinetic studies support a mechanism involving the reaction of molecular iodine with the anionic oxinate form. rsc.org This proceeds through a cyclohexadienone intermediate, a pathway analogous to the iodination of phenol. rsc.org
Transition metal catalysis offers a powerful alternative for direct C-H iodination. Palladium-catalyzed iodination of 8-methylquinolines using molecular iodine (I₂) has been demonstrated as an effective method. researchgate.net Similarly, rhodium catalysts have been employed for the highly regioselective C-H iodination of quinoline N-oxides at the C8 position using N-iodosuccinimide (NIS) as the iodine source. researchgate.netacs.org The mechanism in these metal-catalyzed reactions typically involves the formation of a metal-ligand complex that facilitates the activation and subsequent functionalization of the C-H bond. For instance, with quinoline N-oxides, the N-oxide group can act as a directing group, forming a chelated iridacycle or similar intermediate that ensures high regioselectivity. acs.org
While electrophilic pathways are common, the specific mechanisms for radical iodination on the this compound system are less detailed in the literature. Generally, radical iodination would involve the generation of an iodine radical, which would then attack the aromatic ring. However, electrophilic substitution is the more commonly investigated and controlled pathway for this class of compounds.
Influence of Reaction Conditions on Product Distribution
The conditions under which iodination is performed have a profound impact on the outcome of the reaction, including the yield and the distribution of products. For example, in the iodination of 8-hydroxyquinoline, the reaction is catalyzed by the presence of acetate (B1210297) ions. rsc.org
The choice of iodinating agent and catalyst system is paramount in directing the position of iodination. The use of specific rhodium and iridium catalytic systems with quinoline N-oxides allows for highly regioselective functionalization at the C8 position. acs.org In palladium-catalyzed reactions, the ligand associated with the metal can play a crucial role in determining the reaction's efficiency and selectivity. mdpi.com
Furthermore, the solvent can dramatically alter the course of the reaction. In the iodination of aryl methyl ketones, using acetonitrile (B52724) (MeCN) as the solvent can favor iodination on the aromatic ring, whereas using aqueous ethanol (B145695) can lead to iodination of the methyl group instead. mdpi.com This demonstrates the critical role of the reaction medium in controlling product distribution. In a related context, the nitration of a mixture of 7- and 5-methylquinoline was found to selectively yield 7-methyl-8-nitroquinoline (B1293703) under specific acidic conditions, preventing the formation of other expected nitro derivatives and showcasing the power of condition optimization. brieflands.com
| Iodination Method | Catalyst/Reagent | Iodine Source | Key Observation |
| Anionic Iodination | Acetate ion (catalyst) | I₂ | Reaction between molecular iodine and oxinate anion. rsc.org |
| C-H Iodination | Palladium (Pd) | I₂ | Effective for iodination of 8-methylquinolines. researchgate.net |
| Directed C-H Iodination | Rhodium (Rh) | N-Iodosuccinimide (NIS) | Highly regioselective for the C8 position of quinoline N-oxides. researchgate.netacs.org |
Reactivity Profiling of the Iodine Substituent in this compound
The iodine atom at the C7 position is not merely a passive substituent; it is a reactive handle that can participate in a variety of subsequent chemical transformations, most notably nucleophilic substitution reactions.
Investigation of Nucleophilic Substitution Reactivity
The carbon-iodine bond in aryl iodides like this compound is susceptible to cleavage and replacement by various nucleophiles. Studies on analogous halo-substituted quinoline systems provide insight into this reactivity. For instance, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue has been shown to undergo nucleophilic substitution with a range of nucleophiles. mdpi.com
These reactions include displacement by thiols (such as ethanethiol, butanethiol, and thiophenol), hydrazine (B178648), and azide (B81097) ions. mdpi.comresearchgate.net The reactions with thiols, often carried out in the presence of a base like sodium ethoxide, lead to the formation of the corresponding 4-alkylthio or 4-arylthio derivatives. mdpi.com Similarly, reaction with hydrazine hydrate (B1144303) can replace the chloro group with a hydrazino group. mdpi.comresearchgate.net
These transformations highlight the potential of the iodine substituent in this compound to serve as a leaving group, enabling the synthesis of a diverse array of 7-substituted-8-methylquinoline derivatives. This reactivity is fundamental for using this compound as a building block in the construction of more complex molecules.
| Nucleophile | Substrate Example | Resulting Functional Group |
| Ethanethiol | 4-Chloro-8-methylquinoline-2(1H)-thione mdpi.com | 4-Ethylthio mdpi.com |
| Hydrazine | 4-Chloro-8-methylquinolin-2(1H)-one researchgate.net | 4-Hydrazino researchgate.net |
| Thiourea | 2,4-Dichloro-8-methylquinoline mdpi.com | 4-Chloro-2(1H)-thione mdpi.com |
Carbon-Iodine Bond Activation Mechanisms
The carbon-iodine (C-I) bond in this compound is a key site for chemical modification. Its activation is a critical step in a variety of cross-coupling reactions, enabling the introduction of new functional groups at the 7-position of the quinoline ring. The most prevalent mechanism for the activation of the C-I bond in aryl iodides like this compound is through oxidative addition to a low-valent transition metal catalyst, most commonly palladium(0). nih.govyoutube.comchemrxiv.org
The generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an aryl iodide can be broken down into three fundamental steps:
Oxidative Addition: The cycle commences with the reaction of the active Pd(0) species with the aryl iodide (Ar-I). The palladium atom inserts itself into the carbon-iodine bond, leading to a new organopalladium(II) complex. This process involves the oxidation of palladium from the 0 to the +2 oxidation state. For this compound, this step would form a (7-quinolyl)-palladium(II)-iodide complex. The rate of this step is influenced by factors such as the electron density at the carbon atom and the nature of the ancillary ligands on the palladium catalyst. youtube.comnih.gov
Transmetalation (in the case of coupling with an organometallic reagent): In reactions like the Suzuki or Stille coupling, the organopalladium(II) intermediate then reacts with an organometallic reagent (e.g., an organoboron or organotin compound). This step involves the transfer of the organic group from the organometallic reagent to the palladium center, displacing the halide.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.
Recent studies have also explored photoinduced mechanisms for the activation of carbon-halogen bonds. nih.gov In such cases, visible light can be used to excite the palladium catalyst, facilitating a single-electron transfer (SET) oxidative addition of the alkyl or aryl halide. This photoinduced inner-sphere mechanism can lead to a barrierless oxidative addition, allowing for milder reaction conditions. nih.gov While not specifically detailed for this compound, this represents a plausible alternative activation pathway.
Theoretical studies on the cleavage of carbon-halogen bonds mediated by other transition metals, such as cobalt, have also provided insights into the fundamental steps of bond breaking. mdpi.com These computational analyses help in understanding the electronic and structural changes that occur during the activation process.
Mechanistic Insights into Functionalization at the Methyl Group of this compound
The functionalization of the C(sp³)–H bonds of the methyl group at the 8-position of the quinoline ring presents a significant challenge due to their inherent inertness. researchgate.netnih.gov However, the quinoline scaffold itself can act as an intrinsic directing group, facilitating the activation of these bonds through transition metal catalysis. researchgate.netnih.gov
The most common mechanism for the functionalization of the 8-methyl group involves a palladium-catalyzed C–H activation pathway. nih.gov The nitrogen atom of the quinoline ring plays a crucial role by coordinating to the metal center, bringing the catalyst into close proximity to the C–H bonds of the methyl group. This chelation-assisted strategy is fundamental to achieving regioselective functionalization. chemrxiv.org
A plausible mechanistic cycle for the palladium-catalyzed biarylation of 8-methylquinolines with cyclic diaryliodonium salts is as follows: nih.gov
Coordination: The palladium catalyst coordinates to the nitrogen atom of the 8-methylquinoline.
C–H Activation: The coordinated palladium then activates a C–H bond of the methyl group. This step can proceed through various pathways, including a concerted metalation-deprotonation (CMD) mechanism. nih.gov In a CMD process, the C-H bond is broken and the new metal-carbon bond is formed in a single, concerted step, often with the assistance of a base.
Oxidative Addition/Ligand Exchange: The resulting palladacycle then reacts with the coupling partner, in this case, a cyclic diaryliodonium salt. This can be viewed as an oxidative addition or a ligand exchange step, leading to a Pd(IV) intermediate.
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, forming the new C-C bond and regenerating the active palladium catalyst.
The table below summarizes the key steps and intermediates in the proposed mechanism for the functionalization of the methyl group.
| Step | Description | Key Intermediate |
| 1. Coordination | The palladium catalyst binds to the nitrogen atom of the 8-methylquinoline. | Pd-quinoline complex |
| 2. C–H Activation | The palladium catalyst activates a C–H bond of the methyl group, often via a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle. | Palladacycle |
| 3. Oxidative Addition/Ligand Exchange | The palladacycle reacts with the coupling partner (e.g., diaryliodonium salt). | Pd(IV) intermediate |
| 4. Reductive Elimination | The coupled product is eliminated from the palladium center, regenerating the active catalyst. | Functionalized 8-methylquinoline and regenerated Pd catalyst |
Spectroscopic and Structural Characterization of 7 Iodo 8 Methylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the elucidation of the molecular architecture of organic compounds. For 7-Iodo-8-methylquinoline, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, are invaluable in assigning the specific resonances to each proton and carbon atom in the molecule.
¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing, sterically bulky iodine atom.
The protons on the quinoline (B57606) ring system will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The methyl protons are expected to resonate as a singlet in the upfield region, likely around δ 2.5-3.0 ppm. The exact chemical shifts of the aromatic protons are dictated by their position relative to the substituents and the nitrogen atom. For instance, the proton at position 2 (H-2) is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom.
The coupling constants (J), which describe the interaction between neighboring non-equivalent protons, provide crucial information about the connectivity of the molecule. For protons on the pyridine (B92270) ring of the quinoline system, typical coupling constants are observed. The interaction between H-2 and H-3 is characterized by a J-value of approximately 4-6 Hz, while the coupling between H-3 and H-4 is around 8-9 Hz. In the carbocyclic ring, the ortho-coupling between H-5 and H-6 would be in the range of 7-9 Hz. Due to the substitution pattern, H-5 and H-6 are the only remaining protons on the benzene (B151609) ring portion.
A detailed analysis of the expected ¹H NMR data is presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 8.8 - 9.0 | dd | J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.7 |
| H-3 | 7.3 - 7.5 | dd | J(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.2 |
| H-4 | 8.1 - 8.3 | d | J(H4-H3) ≈ 8.2 |
| H-5 | 7.8 - 8.0 | d | J(H5-H6) ≈ 8.5 |
| H-6 | 7.5 - 7.7 | d | J(H6-H5) ≈ 8.5 |
| 8-CH₃ | 2.8 - 3.0 | s | - |
Note: These are predicted values based on known data for similar quinoline derivatives. The actual experimental values may vary.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the local electronic environment. The presence of the iodine atom is expected to cause a significant upfield shift for the carbon to which it is attached (C-7) due to the heavy atom effect. Conversely, the carbons adjacent to the nitrogen (C-2 and C-8a) will be shifted downfield. The methyl carbon will appear at a characteristic upfield position.
Predicted chemical shifts for the carbon atoms of this compound are detailed in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 130 - 132 |
| C-7 | 95 - 100 |
| C-8 | 145 - 147 |
| C-8a | 148 - 150 |
| 8-CH₃ | 17 - 20 |
Note: These are predicted values based on known data for similar quinoline derivatives. The actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly specific to its structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. Out-of-plane C-H bending vibrations will be observed in the 900-650 cm⁻¹ region, and their pattern can provide information about the substitution on the aromatic rings.
Key predicted IR absorption bands are summarized in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) |
| 1620 - 1580 | C=C/C=N Ring Stretch |
| 1550 - 1450 | C=C/C=N Ring Stretch |
| 1400 - 1350 | CH₃ Bending |
| 900 - 650 | Aromatic C-H Out-of-Plane Bend |
| 600 - 500 | C-I Stretch |
Note: These are predicted values based on known data for similar quinoline derivatives. The actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the quinoline ring system are expected to be particularly strong in the Raman spectrum. The C-I stretching vibration should also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. A study on the related compound 5,7-diiodo-8-hydroxyquinoline showed C-I in-plane bending vibrations in the Raman spectrum at 559, 265, 141, and 82 cm⁻¹. Similar low-frequency modes would be expected for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. Various MS techniques can be employed to characterize this compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular mass of a compound, which in turn allows for the confident assignment of its elemental composition. For this compound (C₁₀H₈IN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The high resolution of this technique provides a significant advantage in confirming the identity of newly synthesized or isolated compounds.
| Parameter | Value |
| Molecular Formula | C₁₀H₈IN |
| Monoisotopic Mass | 268.9701 u |
| Technique | High-Resolution Mass Spectrometry (HRMS) |
| Application | Determination of exact molecular mass and elemental composition. |
This table is generated based on theoretical calculations for this compound.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two other valuable mass spectrometric methods. While MALDI-MS is particularly useful for non-volatile and thermally labile molecules, GC-MS is well-suited for volatile compounds like many quinoline derivatives.
In a typical GC-MS analysis of a compound like this compound, the sample would first be vaporized and separated from other components on a gas chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For instance, the mass spectrum of the closely related 8-methylquinoline (B175542) shows characteristic peaks corresponding to the molecular ion and various fragments, which aids in its identification. researchgate.netnih.gov Similarly, GC-MS analysis of 7-methyl-8-nitroquinoline (B1293703) has been used for its characterization. brieflands.com
| Technique | Application for this compound | Key Information Obtained |
| GC-MS | Separation from mixtures and structural identification. | Retention time, molecular ion peak, and fragmentation pattern. |
| MALDI-MS | Analysis of non-volatile samples or for soft ionization. | Molecular weight determination with minimal fragmentation. |
This table outlines the general applications of GC-MS and MALDI-MS for the analysis of organic compounds like this compound.
X-ray Crystallography for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the atomic arrangement.
| Parameter | Information Obtained from Single Crystal XRD | Example from 7-iodo-8-hydroxyquinoline |
| Crystal System | The basic repeating unit of the crystal. | Monoclinic researchgate.netresearchgate.net |
| Space Group | The symmetry elements of the crystal. | P2₁/n researchgate.netresearchgate.net |
| Unit Cell Dimensions | The size and shape of the repeating unit. | a, b, c, α, β, γ researchgate.netresearchgate.net |
| Atomic Coordinates | The precise position of each atom. | (x, y, z) for each atom researchgate.net |
| Bond Lengths & Angles | The geometry of the molecule. | C-I, C-N, C-C bond lengths and angles. |
| Conformation | The 3D shape of the molecule. | Planarity of the quinoline ring. |
This table illustrates the type of data obtained from a single-crystal X-ray diffraction study, using the related compound 7-iodo-8-hydroxyquinoline as an example.
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is characteristic of the crystalline phase or phases present in the sample. PXRD is particularly useful for identifying different polymorphs (different crystal structures of the same compound), assessing sample purity, and monitoring phase transitions. For this compound, PXRD would serve as a rapid and non-destructive method to characterize its solid form and ensure the phase purity of a synthesized batch.
The way molecules are arranged in a crystal is governed by various intermolecular forces. Single-crystal X-ray diffraction data allows for a detailed analysis of these interactions, which are crucial for understanding the physical properties of the solid. In the crystal structure of 7-iodo-8-hydroxyquinoline, for example, intermolecular interactions would include van der Waals forces and potentially hydrogen bonding involving the hydroxyl group.
For this compound, the substitution of the hydroxyl group with a methyl group would alter the intermolecular interactions. While hydrogen bonding would be absent, other interactions such as C-H···π and π-π stacking interactions between the quinoline ring systems would likely play a significant role in the crystal packing. nih.gov The iodine atom can also participate in halogen bonding, a directional interaction that can influence the crystal architecture. The analysis of these weak interactions provides valuable insights into the supramolecular chemistry of the compound.
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy, which examines the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet and visible light, provides valuable insights into the electronic structure of a compound. The electronic spectrum of a molecule is influenced by the types of chemical bonds and functional groups present.
UV-Visible Spectroscopy
The electronic absorption spectrum of quinoline, the parent heterocyclic system of this compound, is characterized by two primary bands originating from π→π* transitions. A more intense band is typically observed at shorter wavelengths (around 280-320 nm), while a less intense, longer-wavelength band appears as well. A very weak band corresponding to an n→π* transition is also present, often submerged by the more intense π→π* bands. The introduction of substituents onto the quinoline ring can lead to shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.
For this compound, the presence of an iodine atom at the 7-position and a methyl group at the 8-position is expected to modulate the electronic transitions of the quinoline core. The methyl group, being an electron-donating group (auxochrome), generally causes a slight bathochromic (red) shift of the π→π* absorption bands. The iodine atom can also influence the spectrum through its electron-withdrawing inductive effect and electron-donating resonance effect, as well as the "heavy-atom effect," which can enhance the probability of otherwise spin-forbidden transitions, such as the n→π* transition.
The expected electronic transitions for this compound would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. These transitions are predominantly of the π→π* and n→π* character.
Table 1: Predicted UV-Visible Absorption Data for this compound
| Predicted λmax (nm) | Type of Transition |
| > 320 | n→π |
| ~280 - 320 | π→π |
| < 280 | π→π* |
Computational Chemistry Studies on 7 Iodo 8 Methylquinoline
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. nih.govresearchgate.net
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 7-Iodo-8-methylquinoline, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. dergipark.org.tr
The electronic structure of this compound is defined by the arrangement of its electrons. The quinoline (B57606) core is an aromatic system with delocalized π-electrons across the fused benzene (B151609) and pyridine (B92270) rings. The introduction of a methyl group (-CH₃) at position 8 and an iodine atom (-I) at position 7 significantly influences this electronic distribution. The methyl group acts as a weak electron-donating group through hyperconjugation, while the iodine atom exhibits a dual electronic effect: it is electron-withdrawing inductively due to its electronegativity but can also donate electron density to the aromatic ring via its lone pairs (a resonance effect).
Computational studies on analogous molecules, such as various substituted quinolines, confirm that such substitutions can fine-tune the electronic properties of the quinoline scaffold. dntb.gov.uasemanticscholar.orgresearchgate.net For instance, the geometry would be largely planar for the quinoline ring system, with the methyl and iodo substituents causing minor steric adjustments.
| Parameter | Predicted Value Range |
| C-C (aromatic) Bond Length | 1.36 - 1.42 Å |
| C-N (aromatic) Bond Length | 1.32 - 1.37 Å |
| C-H Bond Length | ~1.08 Å |
| C-C-C Bond Angle | 118 - 122° |
| C-N-C Bond Angle | ~117° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates higher reactivity. researchgate.net
For this compound, the electron-donating methyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing iodine atom would lower the energy of the LUMO. The interplay of these effects determines the final HOMO-LUMO gap. DFT calculations on similar quinoline derivatives show that the nature and position of substituents significantly modulate these frontier orbital energies. researchgate.netnih.gov
Table 2: Representative HOMO-LUMO Data for Substituted Quinolines (Note: This data is from related compounds to illustrate the expected range and is not specific to this compound.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Quinolin-8-ol (QO) | - | - | - | researchgate.net |
| 2,8-dichloro-1,2-dihydroquinoline derivative | - | - | 3.92 | dntb.gov.ua |
| 8-isopropyl-2-methyl-5-nitroquinoline derivative | - | - | 3.55 - 3.56 | nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. researchgate.net The map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. researchgate.net
In this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. The iodine atom would also exhibit a region of negative potential. Regions of positive potential (blue) would likely be found on the hydrogen atoms of the methyl group and the aromatic ring. MEP analysis is fundamental for understanding non-covalent interactions and recognizing sites for molecular recognition. researchgate.net
By combining FMO and MEP analyses, the reactivity of this compound can be predicted. The MEP map identifies the most electron-rich and electron-poor sites, while FMO theory explains the molecule's propensity to engage in reactions.
Electrophilic Attack: The electron-rich nitrogen atom, identified as a region of negative potential on the MEP map, is the most likely site for electrophilic attack (e.g., protonation).
Nucleophilic Attack: The electron-deficient regions of the aromatic ring, particularly carbons adjacent to the nitrogen or influenced by the electron-withdrawing iodine, would be the primary sites for nucleophilic attack. The HOMO distribution indicates where the molecule is most likely to donate electrons from, and the LUMO distribution shows where it is most likely to accept electrons. youtube.com
Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects
While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to study:
Conformational Flexibility: Although the quinoline ring is rigid, the methyl group can rotate. MD simulations can explore the preferred rotational orientations (conformations) and the energy barriers between them.
Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water), revealing how the solvent influences its conformation and dynamic properties. This is crucial for understanding its behavior in a realistic chemical environment. doi.orgrsc.org
Quantum Chemical Analysis of Spectroscopic Parameters
Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. dergipark.org.trresearchgate.net For this compound, these calculations can elucidate:
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to its infrared (IR) and Raman spectra. Each vibrational mode can be visualized to understand the specific atomic motions involved. dergipark.org.tr
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to help assign experimental spectra and confirm the molecular structure.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. This provides information about the electronic excitations within the molecule, often related to HOMO-to-LUMO transitions. nih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density into molecular fragments, it generates a unique three-dimensional surface for each molecule. This surface provides a detailed picture of how a molecule interacts with its neighbors, which is crucial for understanding the packing of molecules in a solid state and for designing new materials with specific properties. ias.ac.in
The Hirshfeld surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation distance. nih.gov
A key output of this analysis is the two-dimensional fingerprint plot, which summarizes all the intermolecular interactions. By decomposing this plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated. researchgate.net For halogenated quinoline derivatives, common interactions include hydrogen bonds (e.g., C–H···N, N–H···Cl), halogen bonds (e.g., C–I···N), and weaker van der Waals forces such as H···H, C···H, and π–π stacking interactions. researchgate.netnih.gov The presence of an iodine atom in this compound would suggest the possibility of significant halogen bonding and other specific interactions involving iodine, such as I···I or N···I contacts, which have been observed in the crystal structures of other iodo-quinoline compounds. researchgate.net
While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, the table below shows representative data from an analysis performed on a related quinoline derivative, 8-azaniumylquinolinium dication, to illustrate how these interactions are quantified. researchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H···Cl/Cl···H | 48.1 |
| H···H | 19.9 |
| C···H/H···C | 14.3 |
| C···C | 7.4 |
| N···H/H···N | 2.6 |
| Other | 7.7 |
Predictive Modeling of Synthetic Pathways and Reaction Energetics
Computational chemistry is increasingly used to predict viable synthetic routes for novel compounds and to understand the energy landscape of chemical reactions. This predictive power can accelerate the discovery and optimization of syntheses for molecules like this compound.
Predictive modeling of synthetic pathways often employs retrosynthesis algorithms, which may be powered by machine learning or rule-based systems. These tools can propose multiple disconnection strategies for a target molecule, breaking it down into simpler, commercially available precursors. For a complex quinoline derivative, such a model would analyze the structure and suggest potential reactions, such as the Skraup-Doebner-von Miller reaction, cyclization reactions, or late-stage functionalization, to construct the core ring system and install the necessary substituents. brieflands.com
Once potential synthetic steps are proposed, their feasibility and efficiency can be evaluated by calculating the reaction energetics using quantum chemistry methods, most commonly Density Functional Theory (DFT). nih.govrsc.org DFT calculations can determine the thermodynamic and kinetic parameters of a reaction, including:
Reaction Enthalpies (ΔH): To determine if a reaction step is exothermic (energetically favorable) or endothermic.
Activation Energies (Ea): To predict the kinetic barrier of a reaction, which indicates how fast the reaction is likely to proceed at a given temperature. Lower activation energies correspond to faster reactions.
For this compound, a plausible synthetic route that could be modeled is the direct iodination of 8-methylquinoline (B175542). Computational analysis would involve modeling the reaction with an iodinating agent. DFT calculations could compare the activation energies for iodination at different positions on the quinoline ring to predict the regioselectivity of the reaction and determine if the 7-iodo product is favored. Another route could involve multiple steps starting from a different precursor, such as 7-methyl-8-nitroquinoline (B1293703). brieflands.com Computational modeling of the reduction of the nitro group followed by a Sandmeyer reaction could provide energetic data to assess its viability compared to direct iodination. These computational insights allow chemists to prioritize more promising synthetic strategies before undertaking extensive experimental work. acs.org
Reactivity and Derivatization of 7 Iodo 8 Methylquinoline As a Synthetic Intermediate
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the C-I Bond
The carbon-iodine (C-I) bond in 7-iodo-8-methylquinoline is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthesizing complex organic molecules. The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, making it the preferred site for such transformations. libretexts.orguwindsor.ca
Suzuki Coupling: This reaction pairs the iodoquinoline with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids. organic-chemistry.orgnih.gov For instance, the reaction of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester, catalyzed by palladium, rapidly forms a new C-C bond. researchgate.net
Sonogashira Coupling: This method involves the coupling of this compound with a terminal alkyne, creating a C(sp)-C(sp²) bond. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org Modified, copper-free Sonogashira protocols have also been developed to functionalize quinoline (B57606) motifs, offering a more advanced and beneficial synthetic tool. researchgate.net These reactions have been successfully applied to various substituted quinolines, including those with dihalo substitutions where one halogen is blocked before the coupling reaction. researchgate.net
Heck Coupling: The Heck reaction couples the iodoquinoline with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed reaction is known for its high trans selectivity. organic-chemistry.org Recent advancements have expanded the scope of suitable donors and acceptors for this reaction. organic-chemistry.org
Stille Coupling: This reaction utilizes an organotin reagent to couple with the iodoquinoline. wikipedia.org The Stille reaction is versatile, with few limitations on the organic groups that can be coupled. organic-chemistry.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org
| Coupling Reaction | Coupling Partner | Key Features | References |
|---|---|---|---|
| Suzuki | Organoboron compounds (boronic acids/esters) | Mild conditions, wide availability of reagents. | organic-chemistry.orgnih.govresearchgate.net |
| Sonogashira | Terminal alkynes | Forms C(sp)-C(sp²) bonds, often uses a Cu(I) co-catalyst. | libretexts.orgwikipedia.orgresearchgate.net |
| Heck | Alkenes | Forms substituted alkenes, high trans selectivity. | organic-chemistry.org |
| Stille | Organotin reagents | Versatile, but reagents are toxic. | organic-chemistry.orgwikipedia.orglibretexts.org |
Beyond the classical cross-coupling reactions, C-H arylation has emerged as a powerful tool for the functionalization of quinolines. nih.gov This method allows for the direct formation of a C-C bond between the quinoline core and an aryl group, avoiding the need for pre-functionalized starting materials. nih.gov For instance, 8-aminoquinoline-directed C(sp²)-H arylation has been utilized to incorporate a wide range of aryl and heteroaryl groups into various molecular scaffolds. nih.gov
Other coupling strategies include palladium-catalyzed allylic cross-coupling reactions of homoallylic tosylates with boronic acids and esters, which have been shown to be effective for a broad scope of substrates at ambient temperatures. organic-chemistry.org The development of novel palladium catalysts and ligands continues to expand the repertoire of coupling reactions applicable to this compound. acs.org
Chemical Transformations of the Methyl Group at C-8
The methyl group at the C-8 position of this compound offers another site for chemical modification, providing access to a diverse array of derivatives.
The methyl group can undergo selective oxidation to afford various functional groups. For example, a metal-free strategy utilizing iodine and tert-butyl hydroperoxide (TBHP) can facilitate the functionalization of C(sp³)–H bonds, leading to the formation of aldehydes. nih.gov Conversely, reduction of derivatives of the methyl group can also be achieved, though specific examples for this compound are less commonly reported.
Alkylation of the methyl group can be challenging due to the inherent inertness of the C(sp³)-H bond. researchgate.net However, radical-mediated processes can lead to alkylation. For example, methyl radicals generated from methylhydrazine have been shown to alkylate guanine (B1146940) at the N7 and C8 positions, suggesting the possibility of similar reactions at the 8-methyl group of the quinoline. nih.gov Acylation of the methyl group can also be envisioned through various synthetic routes, potentially involving the generation of a carbanion at the methyl position followed by reaction with an acylating agent.
Functionalization of the Quinoline Nitrogen Atom
The nitrogen atom of the quinoline ring is a key site for functionalization, influencing the electronic properties and biological activity of the molecule.
One common transformation is the formation of quinoline N-oxides. researchgate.netrsc.org The N-oxide can then act as a directing group for further functionalization, particularly at the C8 position. researchgate.netrsc.org For example, metal-free C8-H functionalization of quinoline N-oxides with ynamides has been achieved through an intramolecular Friedel-Crafts-type reaction. rsc.org
The quinoline nitrogen can also be alkylated. For instance, the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide leads to a mixture of O- and N-methylated products. mdpi.com This demonstrates the competing reactivity of different sites within the quinoline scaffold.
| Reaction Site | Transformation | Key Features | References |
|---|---|---|---|
| C-8 Methyl Group | Selective Oxidation | Can form aldehydes via metal-free methods. | nih.gov |
| C-8 Methyl Group | Alkylation | Challenging due to inert C(sp³)-H bond; radical methods possible. | researchgate.netnih.gov |
| Quinoline Nitrogen | N-Oxide Formation | N-oxide can direct further functionalization at C8. | researchgate.netrsc.org |
| Quinoline Nitrogen | Alkylation | Can compete with other reactive sites like hydroxyl groups. | mdpi.com |
N-Oxidation and N-Alkylation Reactions
The nitrogen atom in the quinoline ring of this compound retains its basic character and can readily undergo N-oxidation and N-alkylation reactions. These transformations are fundamental in modifying the electronic properties of the quinoline system and in the preparation of quinolinium salts.
N-Oxidation: The oxidation of the quinoline nitrogen to an N-oxide can be achieved using various oxidizing agents. While direct experimental data for the N-oxidation of this compound is not extensively reported, the oxidation of related 8-methylquinoline (B175542) to 8-methylquinoline N-oxide is a known transformation. sigmaaldrich.com This suggests that this compound would similarly undergo N-oxidation to yield This compound-1-oxide . A common method for this transformation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. nih.gov The resulting N-oxide is a valuable intermediate, as the N-oxide group can activate the quinoline ring for further functionalization.
N-Alkylation: The quaternization of the quinoline nitrogen through N-alkylation leads to the formation of quinolinium salts. The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to produce the corresponding 7-iodo-8-methyl-1-alkylquinolinium iodide . These quinolinium salts can exhibit altered biological activities and physical properties compared to the parent quinoline. The general conditions for N-alkylation involve reacting the quinoline with an appropriate alkylating agent in a suitable solvent.
Synthesis of Novel Heterocyclic and Polycyclic Architectures
The presence of the iodo group at the 7-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocyclic and polycyclic systems. A notable example is the synthesis of quinolino[7,8-h]quinoline derivatives, which are of interest for their potential as "proton sponges" and novel ligands. wgtn.ac.nzmassey.ac.nz
The construction of the quinolino[7,8-h]quinoline scaffold can be envisioned through a double cross-coupling strategy. For instance, a palladium-catalyzed reaction between this compound and a suitable di-functional coupling partner could lead to the formation of the tetracyclic core. While the direct synthesis from this compound is a plausible synthetic route, studies have often focused on the derivatization of pre-formed halo-substituted quinolino[7,8-h]quinolines. wgtn.ac.nz However, the fundamental principles of these coupling reactions are directly applicable to the use of this compound as a key building block.
Design and Preparation of Structurally Diverse Quinoline Derivatives
The true synthetic utility of this compound lies in its ability to serve as a scaffold for the introduction of a wide array of substituents at the 7-position through palladium-catalyzed cross-coupling reactions. The three most prominent and versatile of these are the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the 7-position of the quinoline ring and a terminal alkyne. unisa.ac.za This is a powerful method for introducing alkynyl moieties, which can then be further elaborated. The general reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Triethylamine | THF/DMF | 7-(Phenylethynyl)-8-methylquinoline |
| This compound | Trimethylsilylacetylene | Pd(PPh3)4, CuI | Diisopropylamine | Toluene | 8-Methyl-7-((trimethylsilyl)ethynyl)quinoline |
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between the 7-position of the quinoline and a variety of organoboron compounds, most commonly boronic acids or their esters. organic-chemistry.org This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 8-Methyl-7-phenylquinoline |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane/Water | 7-(4-Methoxyphenyl)-8-methylquinoline |
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the 7-position of the quinoline and a primary or secondary amine. acsgcipr.orgwikipedia.orgrug.nllibretexts.org This provides direct access to a wide range of 7-aminoquinoline (B1265446) derivatives, which are prevalent in medicinal chemistry.
| Reactant 1 | Reactant 2 (Amine) | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Morpholine | Pd2(dba)3, XPhos | NaOtBu | Toluene | 4-(8-Methylquinolin-7-yl)morpholine |
| This compound | Aniline (B41778) | Pd(OAc)2, BINAP | Cs2CO3 | Dioxane | N-(8-Methylquinolin-7-yl)aniline |
These cross-coupling reactions highlight the immense potential of this compound as a versatile building block for the synthesis of a vast library of novel quinoline derivatives with tailored electronic and steric properties for various applications.
Coordination Chemistry of 7 Iodo 8 Methylquinoline and Its Analogues
Principles of Ligand Design and Metal Complexation with Quinoline (B57606) Derivatives
Quinoline derivatives are a class of organic molecules that are widely used as ligands in coordination chemistry. mdpi.commdpi.comnih.gov The fundamental feature that allows them to act as ligands is the presence of a nitrogen atom within their structure, which can donate a pair of electrons to a metal ion, forming a coordinate bond. The design of these ligands and their subsequent complexation with metals are guided by several key principles.
The electronic properties of the quinoline ring system play a crucial role. Substituents on the quinoline ring can either donate or withdraw electrons, which in turn affects the electron density on the nitrogen atom and the strength of the bond it forms with a metal. Steric factors, such as the size and position of substituent groups, also significantly influence the formation and structure of metal complexes. Bulky groups near the nitrogen atom can hinder the approach of a metal ion, a factor that can be used to control the geometry of the resulting complex.
Furthermore, the introduction of additional donor atoms to the quinoline scaffold can create multidentate ligands, which can form more stable chelate complexes with metal ions. 8-Hydroxyquinoline (B1678124) is a classic example of a bidentate ligand, capable of forming stable complexes with a wide range of metals. scispace.comscirp.orgajchem-a.comnih.gov The specific compound of interest, 7-iodo-8-methylquinoline, presents a unique combination of these factors. The methyl group at the 8-position introduces steric bulk, while the iodine atom at the 7-position is electron-withdrawing.
Synthesis and Characterization of Metal Complexes Incorporating this compound or Related Ligands
The creation of metal complexes involving this compound or its analogues typically involves reacting the ligand with a metal salt in a suitable solvent. scirp.orgresearchgate.net The precise conditions of this reaction, such as temperature and the ratio of reactants, are critical in determining the final product.
Formation of Transition Metal Complexes
While specific research on transition metal complexes of this compound is limited in the provided results, studies on related quinoline derivatives offer valuable insights. For instance, tin(IV) complexes with 5,7-dihalo-8-quinolinol ligands, including 5-chloro-7-iodo-8-hydroxyquinoline, have been synthesized and characterized. nih.gov These complexes have shown significant anti-proliferative activity against various cancer cell lines. nih.gov The coordination of Ni(II) with 8-hydroxyquinoline and its derivatives has also been studied, with the resulting complexes showing increased tissue levels of the metal in animal models. nih.gov
Studies with Lanthanide Cations
Lanthanide ions can form complexes with quinoline-based ligands, and these complexes are of particular interest due to their potential luminescent properties. mdpi.com The quinoline ligand can absorb energy and transfer it to the lanthanide ion, which then emits light. mdpi.com The synthesis of a series of dinuclear lanthanide complexes with a tetradentate quinoline-based Schiff base ligand has been reported. rsc.orgrsc.org These studies reveal that the structure of the resulting complexes can be quite diverse. rsc.orgrsc.org The coordination of lanthanides with another type of quinoline derivative, a bis-chelating carbacylamidophosphate ligand, has also been achieved, resulting in mononuclear metal complexes. nih.gov
Spectroscopic Analysis of Metal-Ligand Interactions in Solution and Solid State
Various spectroscopic techniques are employed to study the interaction between metal ions and ligands like this compound. Infrared (IR) spectroscopy can reveal changes in the vibrational frequencies of the ligand upon coordination to a metal. researchgate.netresearchgate.net For example, the stretching frequency of the C=N bond in the quinoline ring often shifts upon complexation.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing these complexes in solution. The chemical shifts of the ligand's protons and carbon atoms are altered upon coordination, providing information about the binding site and the structure of the complex in solution.
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the ligand and the metal complex. ajchem-a.com The absorption bands of the ligand may shift upon complexation, and new charge-transfer bands may appear. ajchem-a.com
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure in Coordination Compounds
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies of coordination compounds. uantwerpen.be These theoretical approaches can provide detailed information about the geometry, bonding, and electronic structure of metal complexes. sci-hub.se
For instance, DFT calculations can be used to predict the molecular structure of a complex, which can then be compared with experimental data from X-ray crystallography. researchgate.net These calculations can also be used to analyze the molecular orbitals of the complex, providing insights into the nature of the metal-ligand bond. Furthermore, computational studies can help in understanding the reactive properties of these molecules. uantwerpen.be While specific theoretical studies on this compound complexes are not prevalent in the provided search results, the application of these methods to related quinoline complexes has been demonstrated. uantwerpen.besci-hub.se
Applications of 7 Iodo 8 Methylquinoline in Material Science and Advanced Chemical Research
Role in Optoelectronic and Electronic Materials Development
The strategic placement of a methyl group and an iodine atom on the quinoline (B57606) core suggests potential for 7-Iodo-8-methylquinoline as a building block in materials science. The electron-donating methyl group and the heavy, polarizable iodine atom can influence the electronic properties of the molecule, making it a candidate for investigation in optoelectronic applications.
Development of Chemo-sensing and Luminescent Materials
The quinoline ring system is a frequent component in the design of fluorescent chemosensors, largely due to the photophysical properties of its derivatives. The presence of an iodine atom in this compound could potentially be exploited for heavy-atom-effect-induced phosphorescence or as a site for further functionalization to create specific analyte-binding pockets. However, based on the conducted search of scientific databases, there are no specific studies focused on the development or application of this compound for chemo-sensing or as a luminescent material. Research in this area tends to focus on other derivatives, such as 8-hydroxyquinoline (B1678124) and its complexes.
Utility in Catalysis and Reagent Design
The utility of quinoline derivatives in catalysis is often linked to their ability to act as ligands for transition metals, influencing the catalytic activity and selectivity of the resulting complexes.
As a Precursor for Novel Catalytic Systems
The nitrogen atom in the quinoline ring of this compound provides a coordination site for metal ions, suggesting its potential as a ligand in catalysis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, for instance, have been successfully used as ligands in metal catalysts for asymmetric transfer hydrogenation. mdpi.com However, a direct investigation into this compound as a precursor for novel catalytic systems has not been found in the available research.
Applications as a Reagent in Organic Synthesis
The carbon-iodine bond in this compound is a reactive site suitable for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a potentially valuable reagent for introducing the 8-methylquinoline (B175542) moiety into more complex organic structures. While the synthesis of related compounds like 7-methyl-8-nitroquinoline (B1293703) has been detailed, specific examples of this compound being used as a reagent in a synthetic organic transformation are not explicitly documented in the reviewed literature. researchgate.netbrieflands.com
Advanced Chemical Building Blocks for Functional Molecules and Polymers
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Iodo-8-methylquinoline, and how can reproducibility be ensured?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of 8-methylquinoline derivatives using iodine monochloride (ICl) in acetic acid under controlled temperature (50–70°C) is common. To ensure reproducibility, document reaction parameters (e.g., stoichiometry, solvent purity, reaction time) and validate product identity via NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS). Include detailed procedural steps in the main manuscript for critical reactions, with supplementary data for secondary syntheses .
Q. How should researchers address discrepancies in spectroscopic characterization data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Cross-validate experimental NMR data with density functional theory (DFT)-calculated chemical shifts using software like Gaussian or ORCA. If discrepancies arise, assess solvent effects, conformational dynamics, or crystal packing (via X-ray diffraction). Report both experimental and computational data in supplementary materials, highlighting potential sources of error (e.g., solvent polarity, temperature) .
Q. What purity standards are required for this compound in catalytic studies?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column to confirm purity (>98%). For metal-catalyzed applications, perform inductively coupled plasma mass spectrometry (ICP-MS) to trace residual metals. Pre-treat the compound via recrystallization (e.g., ethanol/water mixtures) and include chromatograms in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
